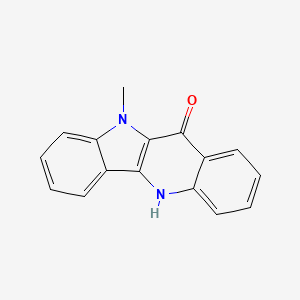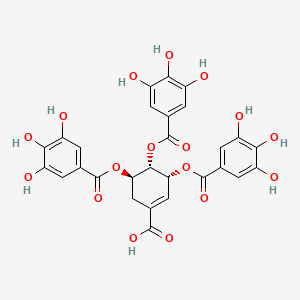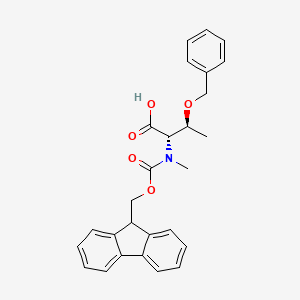
benzyl (2S)-2-amino-3-hydroxybutanoate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid is a compound that combines benzyl (2S)-2-amino-3-hydroxybutanoate with oxalic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The benzyl group is known for its stability and reactivity, making it a valuable component in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-amino-3-hydroxybutanoate typically involves the esterification of (2S)-2-amino-3-hydroxybutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The resulting ester is then combined with oxalic acid to form the final compound.
Industrial Production Methods
In an industrial setting, the production of benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid may involve large-scale esterification processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid involves its interaction with specific molecular targets and pathways. The benzyl group can interact with enzymes and receptors, modulating their activity. The amino and hydroxy groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the amino and hydroxy groups.
Benzyl acetate: An ester similar to benzyl (2S)-2-amino-3-hydroxybutanoate but with different functional groups.
Benzylamine: Contains an amino group but lacks the ester and hydroxy groups.
Uniqueness
Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields.
Properties
Molecular Formula |
C24H32N2O10 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxybutanoate;oxalic acid |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8?,10-;/m00./s1 |
InChI Key |
ZJXJCFJXVAXCRR-AUAQLAAMSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)OCC1=CC=CC=C1)N)O.CC([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


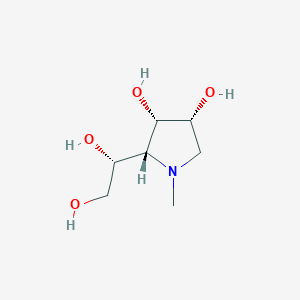
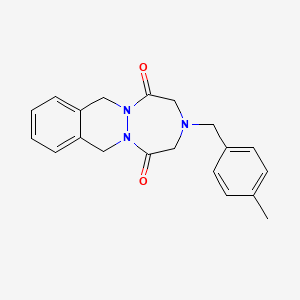
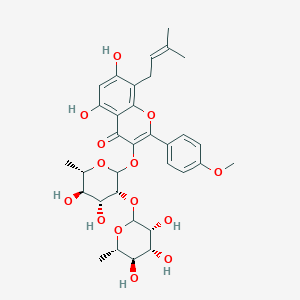
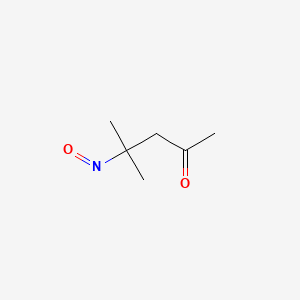
![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)

